N-(3-ethoxypropyl)-2-[({3-[(2-methylpropanoyl)amino]phenyl}carbonyl)amino]benzamide
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Overview
Description
N-(3-ETHOXYPROPYL)-2-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ETHOXYPROPYL)-2-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the ethoxypropyl and methylpropanamido groups through nucleophilic substitution reactions. Common reagents used in these reactions include ethyl iodide, propylamine, and methylpropanoyl chloride. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-ETHOXYPROPYL)-2-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a biochemical probe to study cellular processes.
Medicine: Possible therapeutic applications due to its structural similarity to known pharmacologically active benzamides.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-ETHOXYPROPYL)-2-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-ETHOXYPROPYL)-2-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE
- N-(3-METHOXYPROPYL)-2-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE
- N-(3-ETHOXYPROPYL)-2-[3-(2-ETHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE
Uniqueness
N-(3-ETHOXYPROPYL)-2-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its ethoxypropyl and methylpropanamido groups may enhance its solubility, stability, or binding affinity to molecular targets.
Conclusion
N-(3-ETHOXYPROPYL)-2-[3-(2-METHYLPROPANAMIDO)BENZAMIDO]BENZAMIDE is a compound with potential applications in various scientific fields. While detailed information on its synthesis, reactions, and applications may require further research, its unique structure suggests promising avenues for exploration in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C23H29N3O4 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-2-[[3-(2-methylpropanoylamino)benzoyl]amino]benzamide |
InChI |
InChI=1S/C23H29N3O4/c1-4-30-14-8-13-24-23(29)19-11-5-6-12-20(19)26-22(28)17-9-7-10-18(15-17)25-21(27)16(2)3/h5-7,9-12,15-16H,4,8,13-14H2,1-3H3,(H,24,29)(H,25,27)(H,26,28) |
InChI Key |
QPKMPRRSVJBSEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C |
Origin of Product |
United States |
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